4-Benzyl-4-hydroxypiperidine

Histamine H3 receptor Antagonist Medicinal chemistry

Researchers targeting CNS receptors often face scaffold limitations where generic piperidines fail to replicate critical binding conformations. 4-Benzyl-4-hydroxypiperidine solves this with its equatorial benzyl orientation and defined physicochemical profile (LogP 1.67). - Enables synthesis of non-imidazole H3 antagonists with pKi up to 7.09 without H1 cross-reactivity. - Serves as a metabolically stable amine replacement in NK1 programs, extending central duration of action. - Confers NR1A/2B subtype selectivity in NMDA antagonists with demonstrated blood-brain barrier penetration. Procurement reliability: 97% assay (GC), hygroscopic - stored and shipped under desiccant-protected, inert conditions.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 51135-96-7
Cat. No. B046229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-4-hydroxypiperidine
CAS51135-96-7
Synonyms4-(Phenylmethyl)-4-piperidinol;  4-Benzyl-4-hydroxypiperidine;  4-Hydroxy-4-benzylpiperidine;  4-Hydroxy-4-phenylmethylpiperidine;  NSC 83237; 
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CNCCC1(CC2=CC=CC=C2)O
InChIInChI=1S/C12H17NO/c14-12(6-8-13-9-7-12)10-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
InChIKeyKJZBZOFESQSBCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-4-hydroxypiperidine: Properties & Procurement


4-Benzyl-4-hydroxypiperidine (4-BHP) is a substituted piperidine featuring a benzyl group and a tertiary hydroxyl moiety at the 4-position [1]. It is a heterocyclic building block (C12H17NO, MW 191.27) commonly supplied as a crystalline powder with 97% purity and is noted for its hygroscopic nature . Its primary utility lies in medicinal chemistry as a precursor for histamine H3 receptor antagonist libraries and as a synthetic intermediate for neurokinin (NK1) and NMDA receptor-targeted compounds .

4-Benzyl-4-hydroxypiperidine: Irreplaceable Scaffold


Substituting 4-Benzyl-4-hydroxypiperidine with the simpler 4-hydroxypiperidine or 4-benzylpiperidine is not scientifically equivalent. The presence of the 4-benzyl group significantly alters the lipophilicity and conformational profile of the molecule. Studies on 4-benzyl-4-hydroxypiperidines reveal that the benzyl group adopts a specific equatorial orientation with distinct conformational behavior that differs markedly from 3-alkyl substituted analogs [1]. Furthermore, the 4-benzyl substitution pattern is critical for NMDA NR1A/2B subtype selectivity; transferring the hydroxy substituent from the ω-phenyl position to the 4-benzyl group on the piperidine ring alters receptor binding profiles in ways that unsubstituted piperidines cannot replicate [2]. Procurement of generic piperidines would forfeit these scaffold-specific steric and electronic properties required for defined receptor interactions.

4-Benzyl-4-hydroxypiperidine Differentiation Evidence


H3 Receptor Antagonist Potency

In a series of non-imidazole histamine H3 receptor antagonists, 1-benzyl-4-hydroxypiperidine derivatives demonstrated moderate to pronounced in vitro affinities. The most potent compounds in this series, such as 9b2, exhibited a pKi of 7.09 at the recombinant human H3 receptor stably expressed in HEK 293T cells . The 4-benzyl-4-hydroxypiperidine core provides a scaffold for optimizing H3 antagonism without imidazole-associated off-target effects.

Histamine H3 receptor Antagonist Medicinal chemistry

NK1 Antagonist Pharmacokinetic Improvement

In the optimization of 2-aryl indole NK1 receptor antagonists, replacement of the 1-(2-methoxyphenyl)piperazine amine moiety with 4-benzyl-4-hydroxypiperidine yielded compound 18, which exhibited reduced clearance and improved central duration of action [1]. The 1-(2-methoxyphenyl)piperazine group was identified as a major site of metabolism in the lead compound; substitution with the 4-benzyl-4-hydroxypiperidine moiety mitigated this metabolic liability.

NK1 antagonist Pharmacokinetics Metabolic stability

Equatorial Benzyl Conformation

High-resolution ¹H and ¹³C NMR analysis of eight 4-benzyl-4-hydroxypiperidines revealed that compound 2 (4-benzyl-4-hydroxypiperidine) adopts a chair conformation with the benzyl group in the equatorial position [1]. The α effect of the equatorial benzyl group is considerably higher in 3-ethyl tertiary alcohol 7 than in 3-methyl tertiary alcohol 3 and 4-benzyl-4-hydroxypiperidine 2, indicating distinct conformational behavior that influences reactivity and molecular recognition.

Conformational analysis NMR spectroscopy Steric effects

Lipophilicity and LogP Profile

4-Benzyl-4-hydroxypiperidine exhibits a calculated LogP of 1.67240 and PSA of 32.26 Ų , reflecting the lipophilic contribution of the 4-benzyl group. In contrast, the unsubstituted 4-hydroxypiperidine has a significantly lower LogP. This difference in partition coefficient directly impacts membrane permeability and CNS penetration potential in drug discovery programs.

Physicochemical properties Lipophilicity LogP

NMDA NR1A/2B Subtype Selectivity

Studies on selective NMDA NR1A/2B receptor antagonists demonstrate that 4-benzyl- and 4-phenylpiperidines with an ω-phenylalkyl substituent on the heterocyclic nitrogen comprise a privileged chemotype [1]. The 4-hydroxy substituent positioned on the benzyl or phenyl group at the 4-position of the piperidine ring confers high-potency antagonism at the NR1A/2B subtype. Electrical recordings in Xenopus oocytes expressing cloned receptors confirm that these compounds achieve NR1A/2B selectivity and penetrate the blood-brain barrier [1].

NMDA receptor NR2B antagonist Subtype selectivity

pKa and Hygroscopicity Profile

4-Benzyl-4-hydroxypiperidine has a predicted pKa of 14.94 ± 0.20 and is notably hygroscopic, requiring storage in tightly closed containers under dry, cool conditions away from oxidizing agents . The secondary amine (unsubstituted nitrogen) confers different basicity and moisture sensitivity compared to N-alkylated or N-protected analogs. Melting point is approximately 80°C with solubility slightly in water but soluble in organic solvents such as chloroform, DMSO, and methanol .

pKa Hygroscopicity Storage stability

4-Benzyl-4-hydroxypiperidine: Key Applications


H3 Receptor Antagonist Discovery

Use 4-Benzyl-4-hydroxypiperidine as the core scaffold for synthesizing non-imidazole histamine H3 receptor antagonists. Derivatives such as 1-benzyl-4-(3-aminopropyloxy)piperidines achieve pKi values up to 7.09 at the human H3 receptor and demonstrate functional antagonism in guinea-pig jejunum assays without H1 cross-reactivity (pA2 < 4) .

NK1 Antagonist PK Optimization

Employ 4-Benzyl-4-hydroxypiperidine as an amine replacement in CNS-targeted NK1 antagonist programs. Substitution of metabolically labile piperazine moieties with 4-benzyl-4-hydroxypiperidine reduces clearance and extends central duration of action in 2-aryl indole series [1].

NMDA NR2B Antagonist Development

Utilize the 4-benzyl-4-hydroxypiperidine scaffold for developing NR1A/2B subtype-selective NMDA receptor antagonists. The 4-hydroxybenzyl configuration confers high-potency antagonism in cloned receptor assays expressed in Xenopus oocytes, with demonstrated blood-brain barrier penetration [2].

Conformation-Defined CNS Building Block

Leverage the defined equatorial benzyl conformation and physicochemical profile (LogP = 1.67, pKa ≈ 14.94) of 4-Benzyl-4-hydroxypiperidine for synthesizing CNS-penetrant piperidine-based therapeutics . Store under dry conditions with desiccant due to hygroscopic nature .

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